molecular formula C11H14O3S B12537108 1-(3-Methoxyprop-2-ene-1-sulfonyl)-4-methylbenzene CAS No. 651738-46-4

1-(3-Methoxyprop-2-ene-1-sulfonyl)-4-methylbenzene

Cat. No.: B12537108
CAS No.: 651738-46-4
M. Wt: 226.29 g/mol
InChI Key: NLPNQMPKSUFMNS-UHFFFAOYSA-N
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Description

1-(3-Methoxyprop-2-ene-1-sulfonyl)-4-methylbenzene is an organic compound characterized by the presence of a sulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyprop-2-ene-1-sulfonyl)-4-methylbenzene typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-methoxyprop-2-ene-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyprop-2-ene-1-sulfonyl)-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may require catalysts such as palladium on carbon or specific solvents like dimethylformamide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

1-(3-Methoxyprop-2-ene-1-sulfonyl)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyprop-2-ene-1-sulfonyl)-4-methylbenzene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group may also participate in hydrogen bonding or other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxyprop-2-ene-1-sulfonyl)-benzene
  • 1-(3-Methoxyprop-2-ene-1-sulfonyl)-4-ethylbenzene
  • 1-(3-Methoxyprop-2-ene-1-sulfonyl)-4-chlorobenzene

Uniqueness

1-(3-Methoxyprop-2-ene-1-sulfonyl)-4-methylbenzene is unique due to the presence of both a methoxy group and a sulfonyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

651738-46-4

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

1-(3-methoxyprop-2-enylsulfonyl)-4-methylbenzene

InChI

InChI=1S/C11H14O3S/c1-10-4-6-11(7-5-10)15(12,13)9-3-8-14-2/h3-8H,9H2,1-2H3

InChI Key

NLPNQMPKSUFMNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC=COC

Origin of Product

United States

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